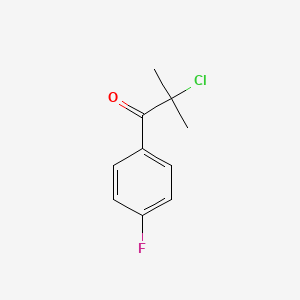
1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- is an organic compound with the molecular formula C10H10ClFO It is a derivative of propanone, where the hydrogen atoms are substituted with chlorine, fluorine, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- typically involves the chlorination of 1-(4-fluorophenyl)-2-methyl-1-propanone. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in the presence of a catalyst, such as aluminum chloride, to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions: 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups, such as hydroxyl or amino derivatives.
科学的研究の応用
1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
- 1-Propanone, 2-chloro-1-(4-fluorophenyl)-1-methyl-
- 1-Propanone, 2-chloro-1-(4-fluorophenyl)-3-methyl-
- 1-Propanone, 2-chloro-1-(4-fluorophenyl)-4-methyl-
Uniqueness: 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
61210-15-9 |
|---|---|
分子式 |
C10H10ClFO |
分子量 |
200.64 g/mol |
IUPAC名 |
2-chloro-1-(4-fluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-10(2,11)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3 |
InChIキー |
DLSBMWMSHOVVCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
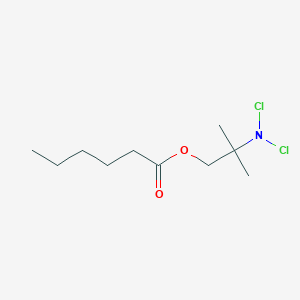
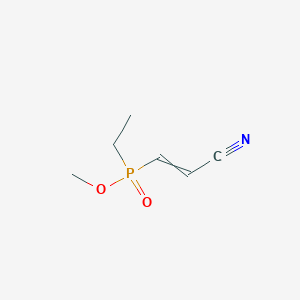
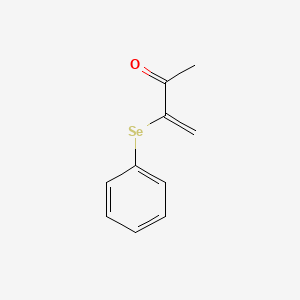
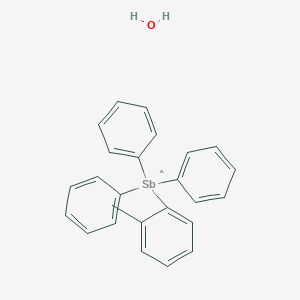
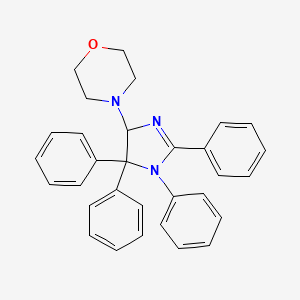
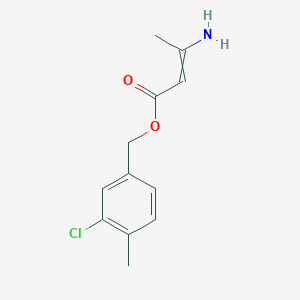
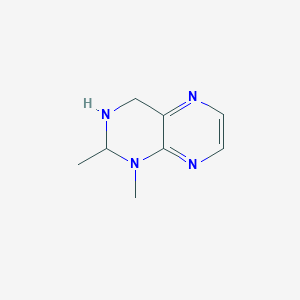
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
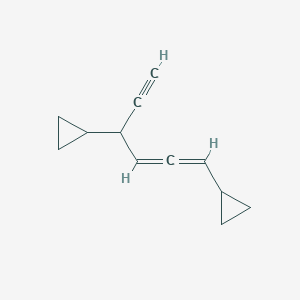
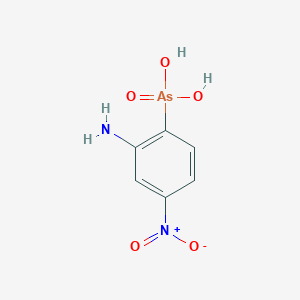
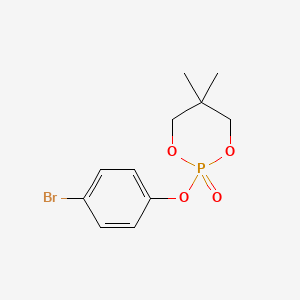
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
